[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
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Overview
Description
[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is a complex organic compound characterized by its unique structure, which includes multiple phenylmethoxy groups and a pent-4-enoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol typically involves multiple steps, starting from simpler carbohydrate derivatives
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the phenylmethoxy groups, typically using hydrogenation with palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: Pd/C, H2
Substitution: Various nucleophiles like halides, thiols, and amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with PCC would yield an aldehyde, while reduction with Pd/C would remove the phenylmethoxy groups, resulting in a simpler carbohydrate derivative.
Scientific Research Applications
[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is not well-studied, but it is likely to interact with biological molecules through its carbohydrate-like structure. This interaction could involve binding to carbohydrate-recognizing proteins, such as lectins, and influencing biological processes through these interactions .
Comparison with Similar Compounds
Similar Compounds
[(2R,3R,4R,5R,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol: A complex oligosaccharide with multiple hydroxyl groups and a similar carbohydrate backbone.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Another carbohydrate derivative with phenylthio and benzyloxy protecting groups.
Uniqueness
[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is unique due to its combination of phenylmethoxy and pent-4-enoxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O6/c1-2-3-13-20-34-32-31(37-24-27-18-11-6-12-19-27)30(36-23-26-16-9-5-10-17-26)29(28(21-33)38-32)35-22-25-14-7-4-8-15-25/h2,4-12,14-19,28-33H,1,3,13,20-24H2/t28-,29-,30+,31-,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSAWEJGUXIKAZ-HXBJCGEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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